molecular formula C10H6N4 B12601022 (5-Cyano-1-methylpyridin-2(1H)-ylidene)propanedinitrile CAS No. 917876-96-1

(5-Cyano-1-methylpyridin-2(1H)-ylidene)propanedinitrile

Cat. No.: B12601022
CAS No.: 917876-96-1
M. Wt: 182.18 g/mol
InChI Key: WNJODGIYRVFGEN-UHFFFAOYSA-N
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Description

(5-Cyano-1-methylpyridin-2(1H)-ylidene)propanedinitrile is an organic compound that belongs to the class of nitriles. Nitriles are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. This compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and multiple cyano groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyano-1-methylpyridin-2(1H)-ylidene)propanedinitrile typically involves multi-step organic reactions. One common method might include the following steps:

    Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.

    Introduction of the Cyano Groups: The cyano groups can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide or potassium cyanide.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of such compounds often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(5-Cyano-1-methylpyridin-2(1H)-ylidene)propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Cyano-1-methylpyridin-2(1H)-ylidene)propanedinitrile depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Cyanopyridine: A simpler nitrile compound with a single cyano group attached to the pyridine ring.

    3-Cyanopyridine: Another nitrile compound with the cyano group in a different position on the pyridine ring.

    4-Cyanopyridine: Similar to 2-cyanopyridine but with the cyano group in the para position.

Uniqueness

(5-Cyano-1-methylpyridin-2(1H)-ylidene)propanedinitrile is unique due to the presence of multiple cyano groups and a methyl group, which may confer distinct chemical and biological properties compared to simpler nitrile compounds.

Properties

CAS No.

917876-96-1

Molecular Formula

C10H6N4

Molecular Weight

182.18 g/mol

IUPAC Name

2-(5-cyano-1-methylpyridin-2-ylidene)propanedinitrile

InChI

InChI=1S/C10H6N4/c1-14-7-8(4-11)2-3-10(14)9(5-12)6-13/h2-3,7H,1H3

InChI Key

WNJODGIYRVFGEN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=CC1=C(C#N)C#N)C#N

Origin of Product

United States

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